3-Amino-5-phenyl-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine family, which is known for its diverse pharmacological properties, including anxiolytic, sedative, and muscle relaxant effects. This compound features a phenyl group at the 5-position and an amino group at the 3-position of the benzodiazepine ring, contributing to its biological activity. The molecular formula for this compound is with a molecular weight of approximately 251.29 g/mol .
This compound can be classified as a synthetic organic compound within the broader category of benzodiazepines. It is often studied for its potential therapeutic applications in treating anxiety disorders and other related conditions. The synthesis and characterization of this compound have been documented in various scientific literature and patents, emphasizing its relevance in medicinal chemistry .
The synthesis of 3-amino-5-phenyl-1,4-benzodiazepin-2-one can be achieved through several methods:
The reactions typically require careful control of temperature and pH to optimize yields and purity. The final product is usually purified through recrystallization or chromatography techniques to achieve high purity levels suitable for pharmacological studies.
3-Amino-5-phenyl-1,4-benzodiazepin-2-one can participate in various chemical reactions:
These reactions are typically performed under controlled conditions to prevent decomposition or unwanted side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
The mechanism of action for 3-amino-5-phenyl-1,4-benzodiazepin-2-one primarily involves modulation of neurotransmitter systems in the brain, particularly those involving gamma-aminobutyric acid (GABA). Benzodiazepines enhance GABA's inhibitory effects by binding to specific sites on GABA receptors, leading to increased neuronal inhibition and resulting in anxiolytic and sedative effects.
Upon binding to GABA receptors, this compound facilitates the opening of chloride channels, resulting in hyperpolarization of neurons. This mechanism contributes to its calming effects on the central nervous system .
These properties make it suitable for various applications in pharmaceutical research.
3-Amino-5-phenyl-1,4-benzodiazepin-2-one has significant applications in scientific research, particularly within medicinal chemistry:
Traditional benzodiazepine syntheses often rely on linear approaches involving 2-aminobenzophenones or anthranilic acid derivatives condensed with α-amino acids. While effective, these methods suffer from limited functional group tolerance, multi-step sequences, and moderate yields. Recent breakthroughs address these limitations through transition-metal-catalyzed cyclizations and ring-expansion tactics.
A landmark advancement employs CuI/N,N-dimethylglycine (DMGC)-catalyzed intramolecular C–N coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides (e.g., 6a–d). This reaction proceeds under mild conditions (1,4-dioxane, reflux, 3h) to furnish azetidine-fused 1,4-benzodiazepines (7a–d) in near-quantitative yields (91–98%). The reaction’s success hinges on the chelating ability of DMGC, which facilitates oxidative addition and reductive elimination at the copper center while preserving sensitive aryl chloride substituents [4].
Table 1: Synthesis of Azetidine-Fused 1,4-Benzodiazepines via Cu-Catalyzed C–N Coupling
| Substrate | R1 | R2 | Product | Yield (%) |
|---|---|---|---|---|
| 6a | H | Me | 7a | 98 |
| 6b | 4-Cl | Me | 7b | 95 |
| 6c | 4-Me | Me | 7c | 91 |
| 6d | 4-Cl | Ph | 7d | 96 |
Subsequent azetidine ring-opening transforms these intermediates into functionalized 1,4-benzodiazepines. Quaternization of 7 with methyl triflate generates azetidinium salts (8), which undergo regioselective nucleophilic attack at C3. Diverse nucleophiles (NaN₃, KCN, PhSNa) open the strained ring in high yields (78–99%), affording 3-substituted derivatives like 9da (azidoethyl) and 9dc (phenylthioethyl). X-ray crystallography confirms exclusive formation of seven-membered rings due to steric preference for methylene over methine attack [4].
Complementing this, Ugi-deprotection-cyclization (UDC) multicomponent reactions (MCRs) enable rapid scaffold diversification. Methyl anthranilate (1) or aminophenylketones (7) react with isocyanides (2), Boc-glycinal (3), and carboxylic acids (4) via Ugi-4CR. After deprotection, cyclization yields novel 1,4-benzodiazepin-2-ones (6a–f, 9a–h). Microwave irradiation accelerates Ugi steps from 48h to 30min, improving yields (e.g., 9e–g: 22–25% vs. 13% without optimization) [1].
The C3-amino group in 3-Amino-5-phenyl-1,4-benzodiazepin-2-one creates a stereogenic center, rendering enantioselective synthesis essential for accessing optically pure analogs. While classical resolutions exist, catalytic asymmetric methodologies are emerging as more efficient routes. Key strategies include:
Despite progress, achieving >95% ee in catalytic asymmetric synthesis remains a challenge, highlighting the need for novel chiral catalysts tailored to the sterically congested diazepine ring.
Solid-phase synthesis (SPS) accelerates the production of 3-amino-1,4-benzodiazepine libraries for drug screening. Two dominant strategies exploit the scaffold’s reactivity:
Table 2: Solid-Phase Synthesis of 1,4-Benzodiazepine Analogs
| Strategy | Building Block | Key Reaction | Number of Analogs | Purity Range |
|---|---|---|---|---|
| Rink Amide Anthranilate | Methyl anthranilate | Ugi-4CR/UDC | 40–80 | 85–95% |
| Wang Azetidine | Azetidine-2-carboxamide | Cu-Catalyzed C–N Coupling | 20–50 | 75–90% |
Critical to success is orthogonal protection: Boc groups withstand resin cleavage conditions (TFA/DCM), while acid-labile trityl linkers enable mild product detachment. Future directions include DNA-encoded libraries and automated fractional purification.
Conventional benzodiazepine syntheses often employ toxic solvents (DCM, DMF) and stoichiometric corrosive reagents (TFA, AlCl₃). Recent green chemistry innovations focus on:
These strategies collectively reduce E-factors by 3–5×, aligning benzodiazepine synthesis with green chemistry principles.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8